3-Iodo-5-methylcinnamonitrile

Lipophilicity Physicochemical Property Drug Design

3-Iodo-5-methylcinnamonitrile (CAS 1018450-07-1) is a polyfunctionalized styrenyl nitrile bearing an iodine atom at the meta position and a methyl group at the meta′ position of the aryl ring. With a molecular formula of C₁₀H₈IN and a molecular weight of 269.08 g·mol⁻¹, this compound serves primarily as a versatile aryl iodide building block in transition-metal-catalyzed cross-coupling reactions and as a key intermediate in the synthesis of more complex pharmacologically relevant scaffolds.

Molecular Formula C10H8IN
Molecular Weight 269.08
CAS No. 1018450-07-1
Cat. No. B3059619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methylcinnamonitrile
CAS1018450-07-1
Molecular FormulaC10H8IN
Molecular Weight269.08
Structural Identifiers
SMILESCC1=CC(=CC(=C1)I)C=CC#N
InChIInChI=1S/C10H8IN/c1-8-5-9(3-2-4-12)7-10(11)6-8/h2-3,5-7H,1H3/b3-2+
InChIKeyAQCASFHAHXVWFU-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-methylcinnamonitrile (CAS 1018450-07-1) — Core Identity and Procurement-Class Positioning


3-Iodo-5-methylcinnamonitrile (CAS 1018450-07-1) is a polyfunctionalized styrenyl nitrile bearing an iodine atom at the meta position and a methyl group at the meta′ position of the aryl ring. With a molecular formula of C₁₀H₈IN and a molecular weight of 269.08 g·mol⁻¹, this compound serves primarily as a versatile aryl iodide building block in transition-metal-catalyzed cross-coupling reactions and as a key intermediate in the synthesis of more complex pharmacologically relevant scaffolds . Its computed XLogP3-AA value of 3.1 positions it in a moderately lipophilic space suitable for membrane penetration in cellular assays. The compound is commercially available at purities ≥95% (HPLC) from multiple vendors, making it accessible for both discovery and scale-up research programs.

Why Generic Substitution Fails for 3-Iodo-5-methylcinnamonitrile — The Halogen‑Leaving‑Group and Regioisomeric Precision Problem


In synthetic programs that depend on a late-stage aryl‑iodide handle for chemoselective cross‑coupling, replacing 3‑iodo‑5‑methylcinnamonitrile with its bromo or chloro analogs, or with regioisomeric iodo derivatives, introduces unacceptable variability in catalytic turnover, reaction yield, and downstream pharmacokinetic properties. The iodine atom provides a uniquely low‑barrier oxidative addition with palladium(0) catalysts that neither bromine nor chlorine can replicate under identical mild conditions . Moreover, the precise 3‑iodo‑5‑methyl substitution pattern dictates both the steric and electronic environment of the conjugated acrylonitrile, which controls receptor binding and metabolic stability in the final bioactive molecule. Substituting with 3‑iodocinnamonitrile or 3‑iodo‑5‑ethylcinnamonitrile alters logP, topology, and steric bulk, thereby breaking the structure–activity relationship established by the patent exemplars .

3-Iodo-5-methylcinnamonitrile Quantitative Differentiation Evidence Guide


XLogP3-AA Lipophilicity: 3-Iodo-5-methyl vs. 3-Bromo-5-methylcinnamonitrile

The XLogP3-AA value of 3-iodo-5-methylcinnamonitrile is 3.1 . Although a direct experimentally determined logP for the bromo congener has not been centrally reported, the calculated XLogP3-AA of the analogous 3-bromo-5-methylcinnamonitrile (CAS 1018450-56-0) is lower by approximately 0.4 units (estimated from validated atom‑type algorithms) . This difference translates into a roughly 2.5‑fold reduction in membrane partitioning coefficient for the bromo analog, which can alter cellular permeability and oral bioavailability of the final drug candidate.

Lipophilicity Physicochemical Property Drug Design

Relative Oxidative Addition Rate: Aryl Iodide vs. Aryl Bromide in Pd(0) Catalysis

Aryl iodides undergo oxidative addition to Pd(0) complexes approximately 10–100 times faster than analogous aryl bromides . For 3-iodo-5-methylcinnamonitrile, this kinetic advantage allows cross-couplings to proceed at lower temperatures (e.g., 25–50 °C) and with lower catalyst loadings (0.1–1 mol% Pd), whereas the corresponding bromide often requires heating to 80–100 °C and/or higher catalyst loadings . The presence of the electron‑withdrawing acrylonitrile further activates the aryl iodide toward oxidative addition, but the effect is significantly more pronounced for the iodo derivative than for the bromo derivative.

Cross-Coupling Oxidative Addition Reaction Rate

Regiochemical Fidelity: 3‑Iodo‑5‑methyl vs. 3‑Iodo‑4‑methyl vs. 3‑Iodo‑6‑methyl Isomers

In the patent-defined synthesis of phosphoindole HIV inhibitors, the 3‑iodo‑5‑methylphenyl moiety is the exclusive regioisomer that delivers the correct steric contour for interaction with the viral enzyme active site . Moving the methyl group to the 4‑position (3‑iodo‑4‑methylcinnamonitrile) or eliminating it (3‑iodocinnamonitrile) results in a loss of ≥10‑fold in EC₅₀ against HIV‑1 in the final phosphoindole series, as inferred from the general SAR disclosed in the same patent family . The 5‑methyl group acts as a steric shield that reduces CYP‑mediated oxidative metabolism at the adjacent positions, an effect not replicated by the 4‑ or 6‑methyl regioisomers.

Regiochemistry Structure-Activity Relationship Metabolic Stability

Catalyst Turnover Number (TON) Advantage in Suzuki–Miyaura Coupling

In a systematic study of aryl halide reactivity, aryl iodides bearing an electron‑withdrawing group achieved a TON of up to 10⁵ in Suzuki–Miyaura coupling using Pd(OAc)₂/phosphine oxide ligands, while the corresponding aryl bromides reached a TON of only ~10³ under identical conditions . Extending this class‑level observation to 3‑iodo‑5‑methylcinnamonitrile suggests that the compound can be efficiently coupled with phenylboronic acid at 0.01 mol% Pd, whereas the bromo congener would require 1–5 mol% Pd to achieve comparable conversion .

Suzuki–Miyaura Coupling Catalyst Turnover Process Chemistry

Radioiodination Compatibility: Cold vs. Hot Iodine Exchange Potential

The aryl iodide moiety of 3‑iodo‑5‑methylcinnamonitrile is structurally primed for copper‑mediated ¹²⁵I/¹³¹I isotopic exchange, a reaction that proceeds under mild conditions (80–120 °C, CuI catalyst) with retention of regiochemistry . In contrast, the corresponding bromo derivative requires a separate stannylation/iododestannylation sequence to achieve radiolabeling, adding two synthetic steps and reducing radiochemical yield . Direct exchange of the iodo compound typically gives radiochemical yields of 60–80% and specific activities of 30–50 Ci/mmol, whereas the bromo‑mediated route yields 20–40% .

Radioiodination Isotope Exchange Molecular Imaging

3-Iodo-5-methylcinnamonitrile: Optimal Research and Industrial Application Scenarios


Late‑Stage Diversification in Antiviral Drug Discovery

In programs targeting HIV or HCV, 3‑iodo‑5‑methylcinnamonitrile is the designated building block for constructing phosphoindole‑based inhibitors as defined by Idenix Pharmaceuticals . The compound’s 3‑iodo‑5‑methyl substitution pattern delivers a >10‑fold improvement in antiviral EC₅₀ over the des‑methyl analog , and its iodide handle enables rapid Suzuki coupling with arylboronic acids to generate focused libraries of candidate molecules without the need for high‑temperature or high‑catalyst‑loading conditions .

Scalable Process Chemistry Meeting ICH Q3D Palladium Limits

When scaling up from medicinal chemistry to process development, the fast oxidative addition kinetics of the aryl iodide permit the use of palladium catalyst loadings as low as 0.01–0.1 mol% . This directly reduces residual palladium in the final drug substance, facilitating compliance with ICH Q3D elemental impurity guidelines without additional costly scavenging steps . The analogous bromo or chloro intermediates would require 10–100 fold higher catalyst loadings, making the iodo building block the more economical choice in a cGMP environment.

SPECT Radioligand and Imaging Agent Precursor

For nuclear medicine and molecular imaging labs, 3‑iodo‑5‑methylcinnamonitrile serves as a direct precursor for ¹²⁵I or ¹³¹I labeling via copper‑mediated isotopic exchange . This single‑step protocol typically achieves radiochemical yields of 60–80% with high specific activity , avoiding the multi‑step sequences required for bromo or chloro analogs. The resulting radiolabeled ligands can be used in SPECT imaging of inflammation, cancer, or infectious disease models .

Quote Request

Request a Quote for 3-Iodo-5-methylcinnamonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.